2,6-Diisopropylaniline hydrochloride

Übersicht

Beschreibung

2,6-Diisopropylaniline acts as an intermediate used in the production of carbodiimides stabilizers, synthetic resins, antioxidants, and active pharmaceutical ingredients . It is also used in the preparation of multitopic Schiff-base ligand precursors and 4,5-bis (2,6-diisopropylanilino)-2,7-di-tert-butyl-9,9-dimethylthioxanthene .

Synthesis Analysis

The synthesis of 2,6-Diisopropylaniline has been developed in two different ways: alkylation of aniline and gas-phase amination of 2,6-diisopropylphenol . More details can be found in the relevant papers .Molecular Structure Analysis

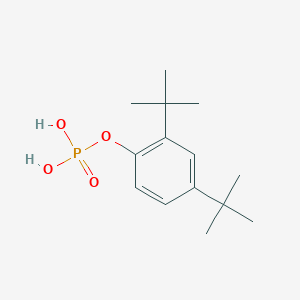

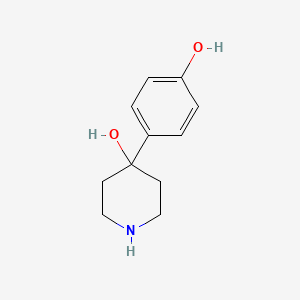

The molecular formula of 2,6-Diisopropylaniline hydrochloride is C12H20ClN . The InChI is 1S/C12H19N.ClH/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;/h5-9H,13H2,1-4H3;1H . The Canonical SMILES is CC©C1=C(C(=CC=C1)C©C)N.Cl .Chemical Reactions Analysis

2,6-Diisopropylaniline is an aromatic amine. It reacts with bis(trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands to afford yttrium alkyl anilido species .Physical and Chemical Properties Analysis

The molecular weight of this compound is 213.75 g/mol . It has 2 hydrogen bond donors, 1 hydrogen bond acceptor, and 2 rotatable bonds . The exact mass is 213.1284273 g/mol . The topological polar surface area is 26 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

2,6-Diisopropylaniline (2,6-DIPA) is a significant intermediate in the organic chemical industry. It is synthesized through methods like gas-phase amination and high-pressure liquid alkylation. In gas-phase amination, a study demonstrated the use of a Pd-La/spinel catalyst for the synthesis of 2,6-DIPA from 2,6-diisopropylphenol, focusing on the high conversion and selectivity under specific reaction conditions, although catalyst stability was a concern (Ruixia, 2003). Another study explored the liquid alkylation of aniline and propene under aluminum catalysis to synthesize 2,6-DIPA, achieving more than 80% conversion and 50% selectivity (Wenwen, 1999).

Organometallic Chemistry

2,6-Diisopropylaniline interacts with various metals to form complexes, as seen in its reactions with yttrium complexes, where it was used to synthesize yttrium terminal imido species. These reactions demonstrated the complex's ability to maintain the residual Y–C bond untouched (Karpov et al., 2013). Additionally, it is a component in certain rhodium compounds, as observed in the synthesis of dichloro(2,6-diisopropylaniline-N)(η5-pentamethylcyclopentadienyl)rhodium(III), which features a three-legged piano-stool structure (Lee & Lee, 1999).

Photochromism and Spectroscopy

The compound has been studied for its photochromic properties in polymorphic crystals of 4,4'-methylenebis(N-salicylidene-2,6-diisopropylaniline). This study found that different polymorphs exhibited similar photochromic behavior but with varying thermal stability of the photochrome due to molecular and cavity shape differences (Taneda et al., 2004). Nuclear magnetic resonance (NMR) spectroscopy has been used to analyze impurities in 2,6-DIPA and related compounds, demonstrating its utility in identifying and quantifying impurities in material batches (Dorsey et al., 1978).

Food Contact Material Safety

2,6-Diisopropylaniline was evaluated in the context of its hydrolysis product, bis(2,6-diisopropylphenyl)carbodiimide, for safety in food contact materials. The European Food Safety Authority concluded no safety concerns for consumers as long as certain migration limits were not exceeded (EFSA, 2010).

Wirkmechanismus

Target of Action

2,6-Diisopropylaniline is a bulky aromatic amine . It primarily targets bis(trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands . These complexes play a crucial role in various chemical reactions.

Mode of Action

The compound interacts with its targets through a chemical reaction. Specifically, 2,6-Diisopropylaniline reacts with bis(trimethylsilylmethyl)yttrium complexes to afford yttrium alkyl anilido species . This reaction involves the elimination of Trimethylsilane (TMS) .

Biochemical Pathways

It’s known that the compound is used to make ligands in coordination chemistry

Pharmacokinetics

Given its chemical properties such as its boiling point of 257°c and its density of 0.94 g/mL at 25°C , it can be inferred that these properties may influence its pharmacokinetics.

Result of Action

The primary result of 2,6-Diisopropylaniline’s action is the production of yttrium alkyl anilido species . These species are important in various chemical reactions.

Action Environment

The action of 2,6-Diisopropylaniline can be influenced by various environmental factors. For instance, its reaction with bis(trimethylsilylmethyl)yttrium complexes occurs in the presence of bulky amidopyridinate (Ap) and amidinate (Amd) ligands . Additionally, its physical properties such as its boiling point and density suggest that temperature and pressure could also affect its stability and efficacy .

Safety and Hazards

2,6-Diisopropylaniline hydrochloride causes serious eye irritation and is harmful to aquatic life with long-lasting effects . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

Zukünftige Richtungen

As part of its vision and strategy (net zero by 2050), Arxada has decided to revamp the production of 2,6-diisopropylaniline, in order to give a sustainable twist to a long-established product with applications in various sectors, including pharma, agriculture, and construction .

Please refer to the relevant papers for more detailed information .

Eigenschaften

IUPAC Name |

2,6-di(propan-2-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;/h5-9H,13H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLSLIDLBHRORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457961 | |

| Record name | 2,6-Di(propan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50522-40-2 | |

| Record name | 2,6-Di(propan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B3059446.png)

![1-[3-(3-Methoxyphenyl)-5-isoxazolyl]methanamine hydrochloride](/img/structure/B3059449.png)